molecular formula C12H6Cl5NO2S B14614995 1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine CAS No. 60264-28-0

1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine

Cat. No.: B14614995
CAS No.: 60264-28-0
M. Wt: 405.5 g/mol
InChI Key: XLHNWKODZMQDJN-UHFFFAOYSA-N
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Description

1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a pentachlorophenyl group and a methanesulfinyl group

Preparation Methods

The synthesis of 1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pentachlorophenyl derivative, followed by the introduction of the methanesulfinyl group. The final step involves the formation of the pyridine ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.

Scientific Research Applications

1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as an inhibitor of certain enzymes.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition. The methanesulfinyl group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

1-Oxo-2-[(pentachlorophenyl)methanesulfinyl]-1lambda~5~-pyridine can be compared with similar compounds such as:

  • 1-Oxo-2-[(trichlorophenyl)methanesulfinyl]-1lambda~5~-pyridine
  • 1-Oxo-2-[(dichlorophenyl)methanesulfinyl]-1lambda~5~-pyridine These compounds share structural similarities but differ in the number and position of chlorine atoms on the phenyl ring. The unique pentachlorophenyl group in this compound contributes to its distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

60264-28-0

Molecular Formula

C12H6Cl5NO2S

Molecular Weight

405.5 g/mol

IUPAC Name

1-oxido-2-[(2,3,4,5,6-pentachlorophenyl)methylsulfinyl]pyridin-1-ium

InChI

InChI=1S/C12H6Cl5NO2S/c13-8-6(9(14)11(16)12(17)10(8)15)5-21(20)7-3-1-2-4-18(7)19/h1-4H,5H2

InChI Key

XLHNWKODZMQDJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)S(=O)CC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)[O-]

Origin of Product

United States

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